SYK Kinase Inhibition: Imidazo[4,5-b]pyridine Outperforms Imidazo[1,2-a]pyrazine and Purine Isosteres in Direct Scaffold-Hopping Comparison
In a systematic scaffold-hopping study from the SYK inhibitor entospletinib, the imidazo[4,5-b]pyridine isostere emerged as one of the two most potent scaffolds evaluated. When directly compared to the parent imidazo[1,2-a]pyrazine, pyrazolo[3,4-d]pyrimidine, pyrrolo[3,2-d]pyrimidine, imidazo[4,5-c]pyridine, and purine isosteres, the imidazo[4,5-b]pyridine-containing compound achieved SYK IC50 values in the mid-nanomolar range, significantly outperforming the entospletinib parent scaffold and the purine isostere [1].
| Evidence Dimension | SYK kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Mid-nanomolar range IC50 for imidazo[4,5-b]pyridine-derived isostere |
| Comparator Or Baseline | Imidazo[1,2-a]pyrazine (entospletinib parent), pyrazolo[3,4-d]pyrimidine, pyrrolo[3,2-d]pyrimidine, imidazo[4,5-c]pyridine, purine isosteres |
| Quantified Difference | Imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine isosteres demonstrated the most potent SYK inhibition among all five scaffolds tested; three imidazo[4,5-b]pyridine-containing compounds also inhibited BTK more effectively than entospletinib [1] |
| Conditions | Biochemical kinase inhibition assays; BCR signaling suppression evaluated in Ramos cells |
Why This Matters
This direct comparative data enables procurement decisions favoring the imidazo[4,5-b]pyridine scaffold for kinase inhibitor programs where SYK/BTK dual targeting is desired.
- [1] Scaffold hopping of the SYK inhibitor entospletinib leads to broader targeting of the BCR signalosome. 2020. Result identifier: RIV/61389030:_____/20:00535283 View Source
